1-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone (ETAP) is a hybrid molecule comprised of triazole and acetophenone moieties. [] It is a synthetic compound developed as part of the search for new antidepressants. [] ETAP has demonstrated promising results in preclinical studies for its potential use in treating major depressive disorder (MDD). []
The molecular structure of ETAP consists of an acetophenone group linked to a phenyl ring, which is further connected to a 1,2,3-triazole ring. [] The triazole ring is substituted with another phenyl ring at the 4-position. [] The presence of conjugated systems and the spatial arrangement of these aromatic rings likely influence the molecule's physicochemical properties and biological activity.
ETAP exhibits antidepressant-like effects by modulating the serotonergic system in the brain. [] Specifically, it interacts with 5-HT2A/2C and 5-HT4 receptors, which are key players in regulating mood, anxiety, and cognition. [] Additionally, ETAP inhibits monoamine oxidase A (MAO-A) activity in the hippocampus, a brain region crucial for learning and memory. [] MAO-A is an enzyme responsible for breaking down serotonin, and its inhibition leads to increased serotonin levels, contributing to the antidepressant effect. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7